molecular formula C6H7NO4 B568942 Methyl 4-hydroxy-5-methyloxazole-2-carboxylate CAS No. 1379247-69-4

Methyl 4-hydroxy-5-methyloxazole-2-carboxylate

Cat. No.: B568942
CAS No.: 1379247-69-4
M. Wt: 157.125
InChI Key: LQYNEFCIDRTWDO-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-5-methyloxazole-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H7NO4 It is a derivative of oxazole, a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-5-methyloxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-3-methylbutanoic acid with diethyl oxalate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-5-methyloxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-hydroxy-5-methyloxazole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 4-hydroxy-5-methyloxazole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 4-hydroxy-5-methyloxazole-2-carboxylate can be compared with other oxazole derivatives, such as:

    Methyl 4-hydroxy-2-methyloxazole-5-carboxylate: Similar structure but different substitution pattern.

    Ethyl 4-hydroxy-5-methyloxazole-2-carboxylate: Ethyl group instead of methyl group.

    Methyl 4-hydroxy-5-ethyloxazole-2-carboxylate: Ethyl group at the 5-position instead of methyl group.

These compounds share similar chemical properties but may differ in their reactivity and applications due to the variations in their substitution patterns.

Properties

IUPAC Name

methyl 4-hydroxy-5-methyl-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-3-4(8)7-5(11-3)6(9)10-2/h8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYNEFCIDRTWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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